molecular formula C10H12O3 B8472326 3-Ethyl-4-hydroxy-5-methyl-benzoic acid

3-Ethyl-4-hydroxy-5-methyl-benzoic acid

Cat. No. B8472326
M. Wt: 180.20 g/mol
InChI Key: OVZIQWZTZMYTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-hydroxy-5-methyl-benzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-4-hydroxy-5-methyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-hydroxy-5-methyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-4-hydroxy-5-methyl-benzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

OVZIQWZTZMYTMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (78.8 g, 0.48 mol) in DMSO (585 mL), a solution of NaH2PO4 dihydrate (17.3 g, 0.144 mol) in water (160 mL) is added over a period of 13 min. The mixture is stirred at rt an a solution of NaClO2 (65.17 g, 0.577 mol) in water (160 mL) is added while the mixture is cooled with an ice-bath. The mixture is stirred for 1 h before a second portion of NaClO2 (43.44 g, 0.480 mol) in water (100 mL) is added while the temperature is kept between 25 and 40° C. with an ice-bath. The yellow suspension is stirred at rt for 24 h before it is acidified with 32% aq. HCl to pH 2-3. The mixture is extracted with TBME (250 mL), the org. extract is washed with water, and the washings are extracted back with TBME. The solvent of the combined org. extracts is evaporated to give crude 3-ethyl-4-hydroxy-5-methyl-benzoic acid (80.3 g) as a yellow solid.
Quantity
78.8 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4 dihydrate
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
585 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
65.17 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
43.44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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